molecular formula C8H12O4S B13475601 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Katalognummer: B13475601
Molekulargewicht: 204.25 g/mol
InChI-Schlüssel: DFNQWAAJEFJWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol . This compound is characterized by its unique spiro structure, which includes a sulfur atom and two oxo groups.

Vorbereitungsmethoden

The synthesis of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.

Analyse Chemischer Reaktionen

6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which confer distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C8H12O4S

Molekulargewicht

204.25 g/mol

IUPAC-Name

6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H12O4S/c9-7(10)6-4-13(11,12)5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI-Schlüssel

DFNQWAAJEFJWJR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CS(=O)(=O)CC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.